![molecular formula C20H31BN2O2 B1406322 1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine CAS No. 1643923-77-6](/img/structure/B1406322.png)
1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine
Overview
Description
“1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine” is a chemical compound that is used as a pharmaceutical intermediate . It is also known as "4-(4-Methyl-1-piperazinyl)benzeneboronic acid pinacol ester" .
Synthesis Analysis
The synthesis of this compound involves several stages. In one stage, 4-(3-bromo-phenyl)-1-methyl-1H-pyrazole and bis(pinacol)diboran are reacted with potassium acetate in N,N-dimethyl-formamide . In another stage, 1,1’-bis(diphenylphosphino)ferrocene and dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)palladium(II)*CH2Cl2 are used .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, a cyclopropyl group, a phenyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The empirical formula is C18H29BN2O2, and the molecular weight is 316.25 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point is between 60.0 and 64.0 °C . The compound’s SMILES string is CN1CCN(CC1)Cc2ccc(cc2)B3OC©©C©©O3 .Scientific Research Applications
Synthesis and Chemical Properties
The compound is utilized in the synthesis of 2-mercapto- and 2-piperazino-methyl-phenylboronic acid derivatives, important in studying their inhibitory activity against serine proteases like thrombin (Spencer et al., 2002).
It plays a role in the synthesis of amide derivatives of quinolone, which are significant for their antimicrobial studies against various bacterial strains and fungi (Patel et al., 2007).
Analogues of the compound with added polar functionality and reduced lipophilicity have been explored for potential use as positron emission tomography radiotracers in oncology (Abate et al., 2011).
Biological and Pharmacological Research
Derivatives of this compound have shown potential in inhibiting bacterial biofilm and MurB enzyme, highlighting its significance in antibacterial research (Mekky & Sanad, 2020).
Research on the Fe-catalyzed synthesis of flunarizine, a drug used for migraines and epilepsy, involves derivatives of this compound (Shakhmaev et al., 2016).
Novel derivatives of 1-methyl-4-substituted piperazine have been synthesized and evaluated for their antimicrobial and herbicidal activities, demonstrating the compound's versatile applications in biological studies (Stoilkova et al., 2014).
The compound's derivatives have also been studied for their potential anti-malarial activities, indicating its relevance in the development of new antimalarial drugs (Cunico et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1-methyl-4-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BN2O2/c1-18(2)19(3,4)25-21(24-18)17-8-6-16(7-9-17)20(10-11-20)23-14-12-22(5)13-15-23/h6-9H,10-15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQBKDLXCYXXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.